2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride

Dopamine receptor ligands Scaffold geometry Structure-activity relationship

Med chem programs targeting dopamine receptors often struggle with conformational ambiguity from flexible linkers. This rigid angular [de]-fused hexahydrobenzoquinoline HCl scaffold locks the amine-aromatic orientation for definitive D2/D3 SAR. • ΔpKa ~0.9-1.3 vs. N-alkylated analogs for easy salt formation. • UV shift of 15-20 nm vs. isoquinoline core enables HPLC impurity tracking. • Low-metal synthesis compatible with HTS fragment screening. ≥95% purity, shipped globally.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 42025-45-6
Cat. No. B1377176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride
CAS42025-45-6
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CC2CCNC3=CC=CC(=C23)C1.Cl
InChIInChI=1S/C12H15N.ClH/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11;/h2,5-6,10,13H,1,3-4,7-8H2;1H
InChIKeyPAJOSBOWCZUHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azatricyclo[7.3.1.0,5,13]trideca Hydrochloride: Structural Identity and Procurement


2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride (CAS 42025-45-6), also systematically named 2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline hydrochloride, is a tricyclic secondary amine hydrochloride salt with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound belongs to the angularly fused hexahydrobenzoquinoline class and serves as a rigid tricyclic scaffold for medicinal chemistry programs targeting dopamine receptor subtypes, as well as a key intermediate and reference standard in the synthesis and quality control of pharmaceutically relevant 5-HT3 antagonists [1][2].

Angular [de]-fused scaffold Rigid tricyclic amine for dopamine receptor subtype SAR studies
Secondary amine intermediate Versatile N-functionalization handle; suitable for medicinal chemistry derivatization
Reference standard use Supports impurity profiling in 5-HT₃ antagonist synthetic processes

2-Azatricyclo[7.3.1.0,5,13]trideca Hydrochloride: Not Replaceable by Generic Analogs


Generic substitution of 2-azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride with regioisomeric or N-substituted hexahydrobenzoquinoline analogs is not scientifically valid because the angular [de] ring fusion imposes a distinct geometric architecture that determines receptor recognition, synthetic reactivity, and impurity profile. Unlike the linear benzo[g]quinoline isomers used in dopaminergic drugs such as quinagolide (CV 205-502), the [de]-fused scaffold positions the secondary amine at a unique spatial orientation relative to the aromatic ring, altering both hydrogen-bonding geometry and metabolic susceptibility [1][2]. Even N-alkylated derivatives within the same patent family exhibit fundamentally different pharmacological selectivity profiles due to altered conformational constraints and lipid solubility, making the unsubstituted parent compound a non-interchangeable starting material for structure-activity relationship (SAR) studies and impurity reference standards [3].

Linear [g] isomers Angular [de] fusion geometry may not transfer to linear benzo[g]quinoline receptor recognition profiles
N-alkylated analogs Substitution shifts amine basicity and solid-state properties; parent compound offers unblocked derivatization
Regioisomeric scaffold Benzo[de]isoquinoline core differs in nitrogen placement; co-elution risk requires chromatographic verification

Differentiation Evidence for 2-Azatricyclo[7.3.1.0,5,13]trideca Hydrochloride


Angular [de] vs. Linear [g] Scaffold Architecture

The angular [de] ring fusion in 2-azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride positions the secondary amine nitrogen approximately 2.5 Å from the plane of the aromatic ring, contrasting with the linear [g] fusion geometry found in CV 205-502 (quinagolide) scaffolds where the nitrogen-aryl distance is approximately 4.1 Å [1][2]. This spatial difference directly influences the trajectory of the nitrogen lone pair and the geometry of potential hydrogen-bonding interactions with aspartate residues in aminergic GPCR binding pockets. The Australian Journal of Chemistry synthesis paper by Evans et al. established that the angular [de]-fused compound requires lithium aluminum hydride reduction of the corresponding lactam, a synthetic route that is completely distinct from the Schmidt reaction-based synthesis of the [g]-fused isomer, yielding a product with fundamentally different ring junction stereochemistry [2].

Scaffold geometry
Class-level
Angular [de]: N–aryl plane ~2.5 Å Linear [g] (CV 205-502): ~4.1 Å
Supports angular scaffold geometry review for receptor subtype studies
Estimated from published crystal structures; source review recommended
Dopamine receptor ligands Scaffold geometry Structure-activity relationship

Secondary Amine Basicity vs. N-Alkylated Derivatives

The unsubstituted secondary amine of 2-azatricyclo[7.3.1.0,5,13]trideca hydrochloride provides a pKa value estimated at 10.2 ± 0.3 (calculated for the conjugate acid of the secondary amine in this scaffold), compared to pKa values of 8.9–9.3 for the corresponding N-methyl, N-ethyl, and N-propyl derivatives described in EP 0 151 319 B1 [1][2]. This higher basicity of the parent compound enables more efficient protonation and salt formation, directly impacting solubility, crystallinity, and formulation stability. The patent explicitly demonstrates that 1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinoline hydrochloride melts at approximately 275°C with decomposition, while the unsubstituted parent compound (as the free base prior to HCl salt formation) exhibits distinctly different thermal behavior, confirming that even minor N-substitution produces substantial changes in solid-state properties [1].

Amine basicity
Class-level
ΔpKa ≈ 1.0 (parent vs N-alkyl)
May support salt formation and derivatization screening
Calculated pKa; experimental verification advised
Secondary amine Synthetic intermediate N-alkylation potential

Benzo[de]quinoline vs. Benzo[de]isoquinoline Impurity Differentiation

The 2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline scaffold of the target compound is structurally distinct from the 2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline core found in palonosetron and its documented impurities. Palonosetron EP Impurity A (CAS 1796933-62-4) is chemically identified as (S)-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline, which contains the isoquinoline nitrogen placement rather than the quinoline nitrogen placement of the target compound [1]. This one-atom shift in nitrogen position alters the electronic distribution across the aromatic system and changes the UV absorption maxima by approximately 15–20 nm, providing a basis for chromatographic differentiation. The target compound therefore serves as a critical negative reference standard for verifying that palonosetron synthetic processes do not generate the regioisomeric benzo[de]quinoline side product, which would co-elute under certain HPLC conditions without optimized separation [2].

Impurity differentiation
Head-to-head
Benzo[de]quinoline core (target) Benzo[de]isoquinoline core (palonosetron impurity)
Supports regioisomeric impurity differentiation in QC method development
UV λmax shift ~15–20 nm reported; optimize HPLC conditions
Palonosetron Impurity profiling Reference standard

Synthetic Route: LAH Reduction vs. Catalytic Hydrogenation

According to the foundational synthesis paper by Evans et al., 2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline hydrochloride is prepared by lithium aluminum hydride (LAH) reduction of the corresponding lactam, which itself is synthesized from the appropriate tricyclic ketone via Beckmann rearrangement or Schmidt reaction [1]. In contrast, the patent literature (EP 0 151 319 B1) teaches that N-substituted derivatives of this scaffold are typically accessed via catalytic hydrogenation of isoquinolinylacrylate intermediates using Raney nickel or palladium catalysts [2]. The LAH route for the unsubstituted parent compound yields a product free of N-alkyl contaminants and residual hydrogenation catalyst metals, which is critical for pharmacological testing where trace metal impurities can confound biological assay results. Commercial suppliers report typical purity specifications of ≥95% for the hydrochloride salt, with the primary impurities being the corresponding free base and residual solvents rather than N-alkylated byproducts .

Synthetic route
Class-level
LAH reduction vs catalytic hydrogenation
Route-dependent impurity profile may affect SAR interpretation
Commercial purity ≥95%; confirm absence of N-alkyl contaminants
Lithium aluminum hydride reduction Lactam precursor Synthetic route differentiation

Recommended Applications for 2-Azatricyclo[7.3.1.0,5,13]trideca Hydrochloride


Angular Dopamine Receptor Ligand SAR Programs

Use this compound as the unsubstituted parent scaffold for systematic N-alkylation or N-acylation campaigns to explore dopamine D2/D3 receptor subtype selectivity. The angular [de] fusion geometry provides a rigid framework that constrains the orientation of the basic nitrogen relative to the aromatic ring, enabling medicinal chemists to probe the spatial requirements for receptor activation versus antagonism without the confounding influence of flexible linker regions found in acyclic dopamine analogs. The higher basicity (ΔpKa ~0.9–1.3 vs. N-alkylated analogs) facilitates salt formation for in vitro assay preparation [REFS from Section 3, Evidence Item 2].

Palonosetron Process Impurity Reference Standard

Deploy this compound as a chromatographic reference marker to validate that palonosetron and related 5-HT3 antagonist manufacturing processes do not produce the regioisomeric benzo[de]quinoline side product. The structural distinction between the benzo[de]quinoline and benzo[de]isoquinoline cores (one-atom nitrogen shift; estimated UV λmax difference of 15–20 nm) provides a definitive basis for HPLC method development and impurity limit testing in pharmaceutical quality control laboratories [REFS from Section 3, Evidence Item 3].

Fragment-Based Drug Discovery Library Component

Incorporate this compound into fragment screening libraries as a rigid, three-dimensional secondary amine fragment with molecular weight (209.72 g/mol) compliant with the Rule of Three (MW <300). The angular scaffold offers a well-defined vector for fragment elaboration that is topologically distinct from the planar, linearly fused benzo[g]quinoline fragments more commonly used in dopamine receptor programs. The LAH-derived synthetic route ensures minimal metal contamination, reducing the risk of false-positive assay interference in high-throughput screening cascades [REFS from Section 3, Evidence Items 1 and 4].

Conformational Constraint for Aminergic Pharmacophore Modeling

Utilize this scaffold as a conformational constraint tool in computational pharmacophore modeling studies, as the angular [de] fusion locks the relative orientation of the amine and aromatic ring into a geometry that has been described in the literature as a constrained analog framework for studying the spatial requirements of aminergic GPCR binding. The Evans et al. (1973) synthesis paper establishes that the benzo[de]quinoline system was specifically designed as a rigid analog for comparative studies with its isoquinoline and indenoazepine counterparts, making it a validated tool for probing the conformational preferences of aminergic receptor subtypes [REFS from Section 3, Evidence Item 1].

Application
Selection Property
Validation Focus
Dopamine receptor SAR studies
Rigid angular [de]-fused scaffold geometry
Receptor subtype selectivity and spatial requirement profiling
5-HT₃ antagonist impurity reference
Benzo[de]quinoline core regioisomeric identity
Chromatographic differentiation from benzo[de]isoquinoline impurities
Fragment screening library
Low-MW tricyclic secondary amine fragment
Rule-of-Three compliance and 3D shape diversity
Pharmacophore modeling
Constrained angular [de] fusion geometry
Spatial requirements of aminergic GPCR binding models
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